molecular formula C30H18N2O8 B8181199 (2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid

(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid

Cat. No.: B8181199
M. Wt: 534.5 g/mol
InChI Key: YANSDSNDNVLYPL-RYUDHWBXSA-N
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Description

(2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of perylenebis(dicarboximide) derivatives, which are known for their electron-transporting characteristics and are commonly used in organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid typically involves multi-step organic reactions. The starting materials often include perylene-3,4,9,10-tetracarboxylic dianhydride and appropriate amines. The reaction conditions usually require high temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid is used as an electron-transporting material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

Biology

In biology, this compound may be explored for its potential interactions with biological molecules and its ability to modulate biological pathways.

Medicine

In medicine, research may focus on the compound’s potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.

Industry

In industry, the compound’s electron-transporting properties make it valuable for use in electronic devices, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid involves its ability to transport electrons efficiently. The molecular targets and pathways involved include interactions with electron-accepting and electron-donating materials, facilitating charge transfer processes in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Perylene-3,4,9,10-tetracarboxylic dianhydride: A precursor used in the synthesis of the compound.

    N,N’-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide): Another perylenebis(dicarboximide) derivative with similar electron-transporting properties.

    N,N’-Dioctyl-3,4,9,10-perylenedicarboximide: A related compound used in organic electronics.

Uniqueness

The uniqueness of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid lies in its specific structural configuration, which imparts distinct electronic properties and makes it suitable for specialized applications in organic electronics and other fields.

Properties

IUPAC Name

(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18N2O8/c1-11(29(37)38)31-25(33)17-7-3-13-15-5-9-19-24-20(28(36)32(27(19)35)12(2)30(39)40)10-6-16(22(15)24)14-4-8-18(26(31)34)23(17)21(13)14/h3-12H,1-2H3,(H,37,38)(H,39,40)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANSDSNDNVLYPL-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(C)C(=O)O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)[C@@H](C)C(=O)O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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